molecular formula C21H28N6O B6446951 2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549019-55-6

2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No. B6446951
CAS RN: 2549019-55-6
M. Wt: 380.5 g/mol
InChI Key: VNTGDVLZYSYQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one” is a complex organic molecule. It contains two piperazine rings, which are common structural motifs found in many pharmaceuticals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a 4-methylpyrimidin-2-yl group and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Biochemical Analysis

Biochemical Properties

2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to target poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cell death regulation . The interaction between this compound and poly (ADP-ribose) polymerase is characterized by the inhibition of the enzyme’s activity, leading to the accumulation of DNA damage and subsequent cell death .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human breast cancer cells, it has been observed to induce cell death by inhibiting poly (ADP-ribose) polymerase . This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of poly (ADP-ribose) polymerase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with poly (ADP-ribose) polymerase. By binding to the enzyme, it inhibits its activity, preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA lesions, which ultimately results in cell death. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of poly (ADP-ribose) polymerase and prolonged accumulation of DNA damage . Its degradation over time may lead to a decrease in its inhibitory effects and a potential recovery of cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits poly (ADP-ribose) polymerase activity, leading to the accumulation of DNA damage and cell death . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues . Threshold effects have also been reported, where a minimum effective dose is required to achieve significant inhibition of poly (ADP-ribose) polymerase activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound’s metabolism may influence its stability, degradation, and overall efficacy in inhibiting poly (ADP-ribose) polymerase . Additionally, its effects on metabolic flux and metabolite levels may contribute to its impact on cellular function and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its inhibitory effects on poly (ADP-ribose) polymerase . The compound’s distribution within different cellular compartments may also play a role in its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can effectively inhibit poly (ADP-ribose) polymerase . The compound’s localization within the nucleus, where poly (ADP-ribose) polymerase is primarily active, is essential for its inhibitory effects and subsequent accumulation of DNA damage .

properties

IUPAC Name

2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-18-7-8-22-21(23-18)27-11-9-24(10-12-27)17-20(28)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-8H,9-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTGDVLZYSYQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.